molecular formula C11H8Cl2N2OS B8396588 1-(4-Chlorophenylsulfenyl)methyl-5-chloropyrimidin-2-one

1-(4-Chlorophenylsulfenyl)methyl-5-chloropyrimidin-2-one

Cat. No. B8396588
M. Wt: 287.2 g/mol
InChI Key: CWGAFCGAEXBDNZ-UHFFFAOYSA-N
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Patent
US04705791

Procedure details

Potassium tert-butoxide (40 mmol) in DMF (25 ml) was added to a solution of 5-chloropyrimidin-2-one hydrochloride (20 mmol) in DMF (125 ml). The mixture was stirred at room temperature for 15 min before 1-bromomethylsulfenyl-4-chlorobenzene [see U.S. Pat. No. 2,827,492; Chem. Abstract 52 Pl 6296 d (1958)] (25 mmol) was added. The resultant mixture was stirred at room temperature at 60° C. for 3h, the solvent removed at reduced pressure and the residue triturated with water and dried. The residual product was a mixture of the N- and O-alkylated isomers in the ratio 3:1 (1H NMR); yield 4.2 g (73%). The isomers were separated by their different solubilities in acetone, the less polar O-isomer being the more soluble isomer. The title compound, the N- isomer had m.p. 191° C. (acetone). (Found C45.90; H2.78. Calc. for C11H8Cl2N2OS: C46.00; H2.81) 1H NMR (CDCl3): δ 5.25 (CH2), 7.35 (Ph, s), 8.20 and 8.50 (H-4, H-6, d, J 4Hz). IR (KBr): 1660 cm-1 (CO). MS (70 eV; m/z (% rel. int)): 286 (4, M), 157 (11), 156 (11), 145 (33), 143 (100), 116 (27).
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].Cl.[Cl:8][C:9]1[CH:10]=[N:11][C:12](=[O:15])[NH:13][CH:14]=1.Br[CH2:17][S:18][C:19]1[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][CH:20]=1>CN(C=O)C>[Cl:25][C:22]1[CH:23]=[CH:24][C:19]([S:18][CH2:17][N:11]2[CH:10]=[C:9]([Cl:8])[CH:14]=[N:13][C:12]2=[O:15])=[CH:20][CH:21]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
40 mmol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
20 mmol
Type
reactant
Smiles
Cl.ClC=1C=NC(NC1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCSC1=CC=C(C=C1)Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3h
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Abstract 52 Pl 6296 d (1958)] (25 mmol) was added
Duration
6296 d
CUSTOM
Type
CUSTOM
Details
the solvent removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue triturated with water
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
a mixture of the N- and O-alkylated isomers in the ratio 3:1 (1H NMR)
CUSTOM
Type
CUSTOM
Details
The isomers were separated by their different solubilities in acetone

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)SCN1C(N=CC(=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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